4,7-Dihydro Megestrol Acetate
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Overview
Description
4,7-Dihydro Megestrol Acetate is a synthetic steroidal compound with the molecular formula C24H34O4 It is a derivative of pregnenolone and is structurally related to other steroid hormones
Scientific Research Applications
4,7-Dihydro Megestrol Acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydro Megestrol Acetate typically involves multiple steps starting from pregnenolone. One common method includes the acetylation of pregnenolone at the 17-position followed by oxidation at the 3 and 20 positions. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The oxidation steps may require reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro Megestrol Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups at the 3 and 20 positions results in the formation of ketones, while reduction can revert these ketones back to hydroxyl groups.
Mechanism of Action
The mechanism of action of 4,7-Dihydro Megestrol Acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating gene expression and influencing various physiological processes. The molecular targets include androgen and progesterone receptors, which play crucial roles in reproductive and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone acetate: Another synthetic steroid with similar structural features but different functional groups.
Megestrol acetate: A progestin used in the treatment of endometriosis and other conditions.
Hydrocortisone acetate: A corticosteroid used for its anti-inflammatory properties.
Uniqueness
4,7-Dihydro Megestrol Acetate is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate hormone receptors makes it a valuable compound for research and medical use.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h18-20H,6-13H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCRMBIYYRAEW-GQFGMJRRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)CCC2(C3CCC4(C(C3C1)CCC4(C(=O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@]4(C(=O)C)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14994-27-5 |
Source
|
Record name | 6-Methyl-3,20-dioxopregn-5-en-17-yl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014994275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYL-3,20-DIOXOPREGN-5-EN-17-YL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7CTF07J48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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